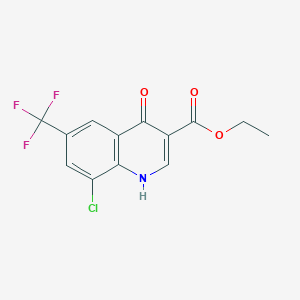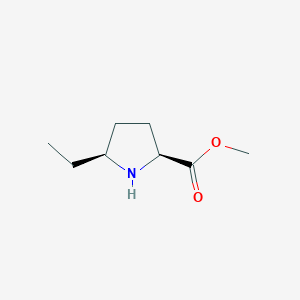![molecular formula C15H13N B12854632 (3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12854632.png)
(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety and a methyl group at the 3’ position of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3’-methylbiphenyl, which can be obtained through the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitrile Formation: The next step involves the introduction of the nitrile group. This can be achieved through the reaction of 3’-methylbiphenyl with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂) with a Lewis acid catalyst
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Nitro derivatives, halogenated biphenyls
科学研究应用
(3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
作用机制
The mechanism of action of (3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various chemical reactions. The biphenyl moiety provides structural stability and can engage in π-π interactions with aromatic systems. These properties enable the compound to modulate biological activities and influence chemical processes.
相似化合物的比较
Similar Compounds
3-Methylbiphenyl: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Biphenylacetonitrile: Lacks the methyl group, which can affect its chemical and physical properties.
3-Methyl-4-biphenylcarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
(3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile is unique due to the presence of both a methyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C15H13N |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
2-[4-(3-methylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H13N/c1-12-3-2-4-15(11-12)14-7-5-13(6-8-14)9-10-16/h2-8,11H,9H2,1H3 |
InChI 键 |
DCVCQSLSGGUGNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


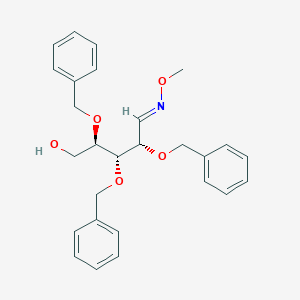


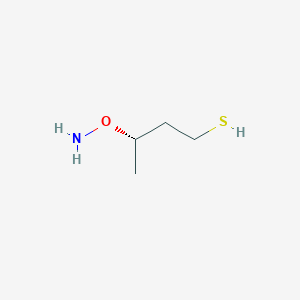

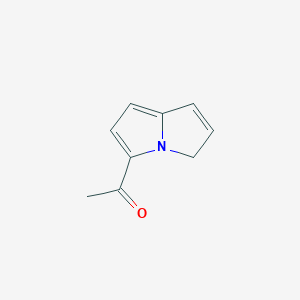

![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)

![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
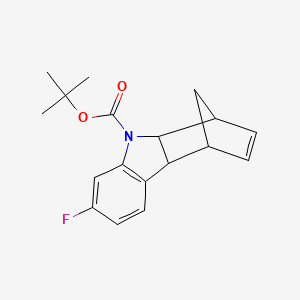
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)
